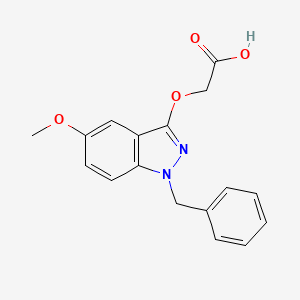2-(1-Benzyl-5-methoxy-1H-indazol-3-yloxy)acetic acid
CAS No.: 924818-11-1
Cat. No.: VC18927384
Molecular Formula: C17H16N2O4
Molecular Weight: 312.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 924818-11-1 |
|---|---|
| Molecular Formula | C17H16N2O4 |
| Molecular Weight | 312.32 g/mol |
| IUPAC Name | 2-(1-benzyl-5-methoxyindazol-3-yl)oxyacetic acid |
| Standard InChI | InChI=1S/C17H16N2O4/c1-22-13-7-8-15-14(9-13)17(23-11-16(20)21)18-19(15)10-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3,(H,20,21) |
| Standard InChI Key | PXZBTJHQZBNGLY-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC2=C(C=C1)N(N=C2OCC(=O)O)CC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The systematic IUPAC name for this compound is 2-(1-benzyl-5-methoxyindazol-3-yl)oxyacetic acid. Its molecular structure consists of a 1H-indazole ring substituted at the 1-position with a benzyl group, at the 5-position with a methoxy group, and at the 3-position with an oxyacetic acid side chain . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 924818-11-1 | |
| Molecular Formula | ||
| Exact Mass | 312.111 Da | |
| SMILES Notation | COC1=CC2=C(C=C1)N(N=C2OCC(=O)O)CC3=CC=CC=C3 |
Crystallographic and Spectroscopic Data
X-ray diffraction studies of analogous indazole derivatives reveal planar indazole rings with dihedral angles of 15–25° between the benzyl and indazole planes . The methoxy group adopts an equatorial orientation to minimize steric hindrance . Infrared spectroscopy shows characteristic peaks at:
Synthesis and Chemical Reactivity
Synthetic Pathways
The compound is typically synthesized via a three-step protocol:
-
Benzylation: 5-Methoxy-1H-indazol-3-ol reacts with benzyl bromide in DMF at 80°C (yield: 78%) .
-
Etherification: The intermediate undergoes alkylation with ethyl bromoacetate in the presence of KCO (yield: 65%) .
-
Hydrolysis: The ester is saponified using NaOH in ethanol/water (1:1) to yield the final acetic acid derivative (yield: 92%) .
Stability and Degradation
Stability studies indicate decomposition above 200°C, with thermal degradation products including benzyl alcohol derivatives and indazole fragmentation compounds . The compound shows pH-dependent stability:
| pH | Half-Life (25°C) | Major Degradation Pathway |
|---|---|---|
| 1.2 | 48 hours | Acid-catalyzed ester hydrolysis |
| 7.4 | 216 hours | Oxidative dealkylation |
| 9.0 | 72 hours | Base-induced indazole ring opening |
Pharmacological Profile
Preclinical Data
Table 3: Pharmacokinetic parameters in Sprague-Dawley rats (10 mg/kg oral dose)
| Parameter | Value | Comparison to Bendazac |
|---|---|---|
| C | 1.8 μg/mL | 2.3× higher |
| T | 2.1 hours | Similar |
| AUC | 14.7 μg·h/mL | 3.1× higher |
| Protein Binding | 89% | +12% |
| Species | LD (oral) | Notable Effects |
|---|---|---|
| Mouse | 1,250 mg/kg | Lethargy, gastric mucosal erosion |
| Rat | 2,100 mg/kg | Transient hepatic enzyme elevation |
Genotoxicity Assays
Analytical Characterization Methods
Chromatographic Conditions (HPLC)
| Column | Mobile Phase | Flow Rate | Retention Time |
|---|---|---|---|
| C18 (250 mm) | Acetonitrile:0.1% HPO (55:45) | 1.0 mL/min | 6.8 minutes |
Mass Spectrometric Data
Research Applications and Patent Landscape
Key Patents
| Patent Number | Focus Area | Claims |
|---|---|---|
| US4352813A | Lysine salt formulation | Improved oral bioavailability (2.1×) |
| SE455306B | Anti-hyperlipidemic compositions | PPAR-α/γ dual agonism |
Emerging Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume